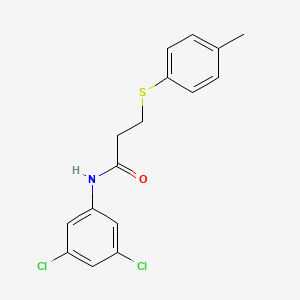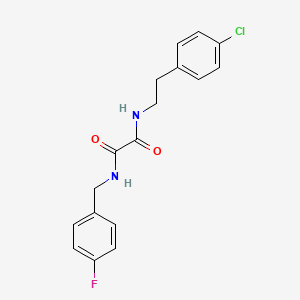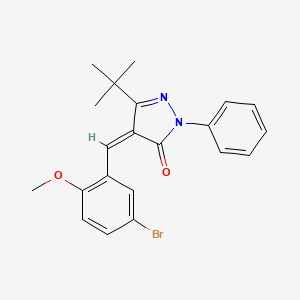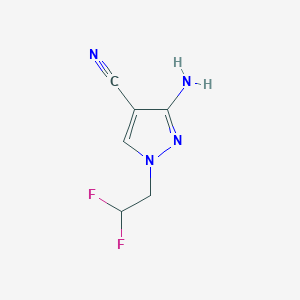
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
One study focused on the movement and retention of propanil, which has a similar structure to N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, in a paddy-riverine wetland system. This research highlighted the herbicide's concentrations in paddy soil and water and its uptake by wetland macrophytes, suggesting potential environmental impacts and bioaccumulation concerns. The study demonstrated the persistence of propanil in various environmental compartments and its potential risks to human health via the consumption of contaminated wetland plants (Perera, Burleigh, & Davis, 1999).
Synthesis and Characterization
Research on related compounds such as N-(2-Chlorophenyl)-(1-Propanamide) has provided insights into their synthesis, crystallization, and characterization, including single-crystal growth by slow evaporation techniques and analysis through UV-Vis, IR, NMR, and powder XRD techniques. These studies contribute to the broader understanding of the structural and optical properties of similar compounds, informing potential applications in materials science and organic electronics (Prabhu et al., 2001).
Photocatalytic Degradation
The photocatalytic degradation of propanil (N-(3,4-dichlorophenyl)propanamide) and its efficacy under both UV-A and solar light have been explored. This research is crucial for understanding the environmental fate of such compounds and their breakdown products. Studies indicate that photocatalytic degradation involves ring hydroxylation and cleavage, leading to mineralization to less harmful products like CO2, which has implications for environmental remediation strategies (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial Properties
The synthesis and evaluation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been investigated for their antibacterial and antifungal activities. Such studies are pivotal in identifying new candidates for antimicrobial agents and understanding the structure-activity relationships of these compounds (Baranovskyi et al., 2018).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-4-15(5-3-11)21-7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMCOYXBPLZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)
![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)
![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)


